Quinoxalin-5-ylboronic acid pinacol ester
Description
Contextual Significance of Boronic Acid Pinacol (B44631) Esters in Catalytic Transformations
Boronic acid pinacol esters are a class of organoboron compounds that have become indispensable in synthetic organic chemistry. nih.govresearchgate.net Their stability, ease of handling, and broad functional group tolerance make them superior to the more sensitive free boronic acids. researchgate.netnih.gov Pinacol esters are generally bench-stable, often crystalline solids, and are compatible with a wide range of reaction conditions, which simplifies their purification and storage. nih.gov
The most prominent role of boronic acid pinacol esters is as coupling partners in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govnih.gov This Nobel Prize-winning reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.gov The success of this reaction stems from the straightforward preparation, exceptional stability, and environmentally benign nature of the organoboron reagents. nih.gov
Beyond the Suzuki-Miyaura coupling, boronic acid pinacol esters participate in a diverse array of other catalytic transformations. These include Chan-Lam coupling for C-N and C-O bond formation, as well as various homologation and protodeboronation reactions that allow for further molecular elaboration. nih.govst-andrews.ac.ukrsc.org The versatility of these esters has cemented their status as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov For instance, they have been employed in the late-stage synthesis of complex active pharmaceutical agents like kinase inhibitors. nih.gov
Strategic Utility of Quinoxaline (B1680401) Scaffolds in Synthetic Design
The quinoxaline moiety, a fused heterocycle consisting of a benzene (B151609) ring and a pyrazine (B50134) ring, is a privileged scaffold in drug discovery and materials science. researchgate.netipp.ptresearchgate.net This structural motif is present in a wide range of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. nih.gov Quinoxaline derivatives have been extensively investigated and developed as anticancer, antibacterial, antiviral, anti-inflammatory, antimalarial, and anti-HIV agents. researchgate.netnih.govmdpi.com
The versatility of the quinoxaline scaffold stems from its ability to interact with various biological targets, often through hydrogen bonding and π-π stacking interactions. researchgate.net Its structure provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic properties to optimize binding affinity and selectivity for a specific biological target. researchgate.net
In the realm of materials science, the quinoxaline core is valued for its electron-accepting nature and high electron affinity. researchgate.net These electronic properties make quinoxaline-containing compounds suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics, and as fluorescent probes. researchgate.netmdpi.com They are also used as corrosion inhibitors and in the synthesis of dyes and polymers with low band gaps and high thermal stability. ipp.ptmdpi.com
Historical Development and Evolution of Organoboron Chemistry
The field of organoboron chemistry dates back to 1860, with the first synthesis of a boronic acid by Edward Frankland. nih.govvt.edu However, for nearly a century, the chemistry of these compounds remained relatively unexplored due to their perceived exotic nature and limited synthetic accessibility. thieme.de
A paradigm shift occurred in the mid-20th century with the work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his development of organoboranes as important reagents in organic synthesis. acs.org Brown's discovery of the hydroboration reaction in 1956 provided a simple and efficient method for preparing organoboron compounds from alkenes and alkynes. thieme.de This breakthrough opened the door to a vast and rich area of chemistry, transforming organoboranes from chemical curiosities into one of the most versatile classes of synthetic intermediates. thieme.deacs.org
Following the discovery of hydroboration, the development of the Suzuki-Miyaura coupling reaction in the late 1970s and early 1980s further revolutionized the field. nih.gov This palladium-catalyzed cross-coupling reaction provided a powerful and general method for forming C-C bonds using organoboron reagents. The mild reaction conditions, high functional group tolerance, and low toxicity of boron-containing byproducts contributed to its widespread adoption in both academic and industrial laboratories. Today, organoboron chemistry continues to evolve with the development of new catalysts, reagents, and synthetic methodologies. numberanalytics.com
Structure
2D Structure
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)10-6-5-7-11-12(10)17-9-8-16-11/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZDAQVGPYJGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of Quinoxalin 5 Ylboronic Acid Pinacol Ester
Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecules from simpler precursors. Quinoxalin-5-ylboronic acid pinacol (B44631) ester serves as a valuable reagent in this context, primarily through its participation in palladium- and nickel-catalyzed cross-coupling reactions, as well as in multicomponent reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govnih.govyonedalabs.com Quinoxalin-5-ylboronic acid pinacol ester is an effective coupling partner in these reactions, allowing for the introduction of the quinoxaline (B1680401) moiety into a wide range of organic molecules.
The palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl electrophiles is a widely employed strategy for the synthesis of 5-aryl- and 5-heteroarylquinoxalines. These products are of significant interest due to their presence in many biologically active compounds and functional materials. The reaction generally proceeds under mild conditions and exhibits a broad tolerance for various functional groups. researchgate.netsapub.org
The efficiency of the coupling is influenced by several factors, including the choice of palladium catalyst, ligand, base, and solvent. Common catalyst systems include Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine (B1218219) ligand. The selection of the ligand is crucial and can significantly impact the reaction's yield and scope. nih.gov While specific data for this compound is limited in the available literature, studies on analogous heteroaryl boronic esters provide valuable insights into typical reaction conditions and outcomes.
Table 1: Illustrative Palladium-Catalyzed Suzuki-Miyaura Coupling of Heteroaryl Boronic Esters with Aryl Halides *
| Entry | Aryl Halide | Boronic Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Bromoanisole | Quinoline-8-boronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 95 |
| 2 | 3-Bromopyridine | Isoquinoline-4-boronic acid pinacol ester | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 88 |
| 3 | 2-Chlorotoluene | Benzofuran-2-boronic acid pinacol ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 92 |
| 4 | 1-Iodonaphthalene | Thiophene-2-boronic acid pinacol ester | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF | 65 | 90 |
Data presented is for illustrative purposes based on structurally similar heteroaryl boronic esters to demonstrate typical reaction parameters, as specific comprehensive data for this compound was not available in the cited literature.
While palladium catalysts are most commonly used, nickel-based systems have emerged as a cost-effective and highly reactive alternative for Suzuki-Miyaura couplings. organic-chemistry.orgnih.gov Nickel catalysts can be particularly effective for the coupling of challenging substrates, such as aryl chlorides, which are often less reactive in palladium-catalyzed systems. researchgate.net The use of nickel catalysts can also offer different selectivity profiles compared to palladium.
The scope of nickel-catalyzed Suzuki-Miyaura reactions with heteroaryl boronic esters is broad, encompassing a variety of aryl and heteroaryl halides. nih.gov Mechanistic studies suggest that the catalytic cycle is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net
Table 2: Illustrative Nickel-Catalyzed Suzuki-Miyaura Coupling of Heteroaryl Boronic Esters with Aryl Halides *
| Entry | Aryl Halide | Boronic Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Chloroanisole | Quinoline-8-boronic acid pinacol ester | NiCl₂(dppp) | K₃PO₄ | Dioxane | 100 | 85 |
| 2 | 3-Chloropyridine | Isoquinoline-4-boronic acid pinacol ester | Ni(cod)₂ / PCy₃ | t-BuOK | Toluene | 80 | 78 |
| 3 | 2-Bromotoluene | Benzofuran-2-boronic acid pinacol ester | NiCl₂(dppe) | Na₂CO₃ | DMF | 120 | 82 |
| 4 | 1-Chloronaphthalene | Thiophene-2-boronic acid pinacol ester | NiCl₂(PCy₃)₂ | K₂CO₃ | DMA | 110 | 75 |
Data presented is for illustrative purposes based on structurally similar heteroaryl boronic esters to demonstrate typical reaction parameters, as specific comprehensive data for this compound was not available in the cited literature.
Regio- and stereoselectivity are critical aspects of cross-coupling reactions, particularly when dealing with substrates bearing multiple reactive sites or stereocenters. In the context of quinoxaline derivatives, regioselectivity often comes into play when a di- or poly-halogenated quinoxaline is used as the electrophile. The site of coupling can be influenced by the electronic and steric properties of the halogen substituents and their positions on the quinoxaline ring. Generally, the more electron-deficient and less sterically hindered position is more reactive towards oxidative addition. researchgate.net
Stereoselectivity becomes a factor when coupling prochiral or chiral substrates. While the Suzuki-Miyaura coupling of aryl and heteroaryl partners does not typically involve the creation of new stereocenters at the coupling sites, the retention or inversion of existing stereochemistry in the coupling partners is an important consideration in more complex syntheses. nih.gov
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.comnih.govresearchgate.net
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (Ar-X) to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often the rate-determining step. nih.gov
Transmetalation: The organic group from the boronic ester is then transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic ester.
Reductive Elimination: The two organic groups on the palladium(II) complex are then reductively eliminated to form the new C-C bond of the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
Kinetic and computational studies have provided a deeper understanding of these steps, revealing the influence of ligands, solvents, and bases on the reaction rate and efficiency. nih.govresearchgate.net The exact mechanism of transmetalation, particularly the role of the base and the nature of the active boron species, continues to be an area of active research. nih.gov
Petasis Borono-Mannich Multicomponent Reactions
The Petasis Borono-Mannich (PBM) reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid or ester to form α-amino acids and their derivatives. organic-chemistry.orgnih.govwikipedia.org This reaction is highly valued for its atom economy and the ability to generate molecular complexity in a single step.
This compound can serve as the organoboron component in the PBM reaction, allowing for the synthesis of novel α-amino acids bearing a quinoxaline moiety. These compounds are of interest in medicinal chemistry due to the prevalence of both the quinoxaline and α-amino acid motifs in bioactive molecules. The reaction typically proceeds under mild, often catalyst-free conditions. nih.gov
The reaction of this compound with an amine and an α-keto acid, such as glyoxylic acid, would yield a quinoxalinyl-substituted α-amino acid. The scope of the reaction is generally broad with respect to the amine component, tolerating both primary and secondary amines. scholarsportal.info
Table 3: Illustrative Petasis Borono-Mannich Reaction of Heteroaryl Boronic Esters *
| Entry | Amine | Carbonyl | Boronic Ester | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Morpholine | Glyoxylic acid | Quinoline-8-boronic acid pinacol ester | DCM | rt | 85 |
| 2 | Piperidine | Glyoxylic acid | Isoquinoline-4-boronic acid pinacol ester | EtOH | rt | 90 |
| 3 | Benzylamine | Glyoxylic acid | Benzofuran-2-boronic acid pinacol ester | Toluene | 50 | 78 |
| 4 | Aniline | Glyoxylic acid | Thiophene-2-boronic acid pinacol ester | Dioxane | 60 | 72 |
Data presented is for illustrative purposes based on structurally similar heteroaryl boronic esters to demonstrate typical reaction parameters, as specific comprehensive data for this compound was not available in the cited literature.
Other C-C Coupling Strategies (e.g., Allylboration)
Beyond the Petasis reaction, the primary C-C bond-forming application for this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is a cornerstone of organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between the quinoxaline core and another aryl, heteroaryl, or vinyl group. While the term "allylboration" typically refers to the addition of an allylboronate to a carbonyl group, the quinoxaline boronic ester can participate in Suzuki-Miyaura couplings with allylic partners, such as allyl halides or acetates, to form allylated quinoxalines. This reaction provides a direct method for introducing an allyl group onto the quinoxaline ring system. The reaction generally requires a palladium catalyst, a suitable ligand, and a base to proceed efficiently. nih.gov
| Coupling Partner | Catalyst/Ligand | Base | Product |
| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Biaryl Compound |
| Vinyl Triflate | PdCl₂(dppf) | Cs₂CO₃ | Aryl-Alkene |
| Allyl Chloride | Pd₂(dba)₃ / SPhos | K₃PO₄ | Allylated Arene |
| Heteroaryl Iodide | Pd-PEPPSI-IPent | KOH | Heterobiaryl Compound |
Carbon-Heteroatom Bond Forming Reactions
This compound is also a key substrate for forming bonds between the quinoxaline ring and heteroatoms such as nitrogen, oxygen, sulfur, and halogens. These transformations are crucial for installing functional groups that can modulate the biological and physical properties of the molecule.
Chan-Lam Cross-Coupling Reactions (C-N, C-O, C-S)
The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms aryl-heteroatom bonds using boronic acids as the aryl source. wikipedia.orgorganic-chemistry.org A significant advantage over related palladium-catalyzed reactions is that it can often be conducted under mild conditions, at room temperature, and open to the air. organic-chemistry.org The reaction is highly versatile and facilitates the formation of C-N, C-O, and C-S bonds. The mechanism is believed to involve a Cu(II) species that undergoes transmetalation with the boronic ester, followed by coordination of the heteroatom nucleophile and reductive elimination from a Cu(III) intermediate to yield the final product. wikipedia.org
C-N Coupling : A wide range of nitrogen nucleophiles, including amines, anilines, amides, and azoles, can be coupled with arylboronic esters. organic-chemistry.orgnih.gov
C-O Coupling : Phenols and aliphatic alcohols react to form diaryl ethers and alkyl aryl ethers, respectively. organic-chemistry.org
C-S Coupling : Thiols can be used as nucleophiles to synthesize aryl sulfides.
| Heteroatom Nucleophile | Product Class | General Conditions |
| R-NH₂ (Amine) | Aryl Amine | Cu(OAc)₂, Pyridine, O₂ (air), Room Temp |
| R-OH (Phenol/Alcohol) | Aryl Ether | Cu(OAc)₂, Et₃N, O₂ (air), Room Temp |
| R-SH (Thiol) | Aryl Sulfide | CuI, Base, O₂ (air), Elevated Temp |
Radiocyanation via Copper(II) Catalysis
The introduction of a nitrile group, particularly a carbon-11 (B1219553) labeled cyanide ([¹¹C]CN), is of great interest for synthesizing radiotracers for Positron Emission Tomography (PET) imaging. nih.gov Copper-mediated methods have been developed for the [¹¹C]cyanation of arylboronic acids and esters. This transformation allows for the late-stage introduction of the ¹¹C-label into complex molecules. The reaction typically employs a copper(II) source, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), in the presence of a base like pyridine, and [¹¹C]KCN as the cyanide source. nih.gov The method is compatible with a variety of functional groups and heterocyclic systems, making it applicable for the radiolabeling of quinoxaline-based compounds from the corresponding boronic ester precursor. nih.gov
| Reagent | Role | Typical Conditions |
| Arylboronic Acid Pinacol Ester | Aryl Source | 1 equivalent |
| [¹¹C]KCN | Cyanide Source | Tracer amount |
| Cu(OTf)₂ | Copper(II) Catalyst/Mediator | 2 equivalents |
| Pyridine | Base/Ligand | 15 equivalents |
| DMA (Dimethylacetamide) | Solvent | 100 °C, 5 min |
Silver-Mediated Fluorination
The conversion of a carbon-boron bond to a carbon-fluorine bond is a valuable transformation for synthesizing fluorinated aromatic compounds, which are prevalent in pharmaceuticals and agrochemicals. Silver-mediated fluorination of arylboronic acids and their pinacol esters has emerged as a viable method. nih.gov This reaction typically involves treating the boronic ester with a silver(I) salt, such as silver(I) triflate (AgOTf) or silver(I) oxide (Ag₂O), and a fluoride (B91410) source. nih.govnih.gov The reaction proceeds regiospecifically, with the fluorine atom replacing the boronic ester group on the aromatic ring. This method provides a direct route to fluorinated quinoxalines from this compound, avoiding the harsher conditions often required for nucleophilic aromatic substitution.
| Silver Source | Fluoride Source | Solvent | Key Feature |
| AgOTf | Selectfluor | CH₃CN/H₂O | Utilizes an electrophilic fluorine source |
| Ag₂O | KF | Acetone | Employs a nucleophilic fluoride source |
| AgF | N/A | Dioxane | Silver salt acts as both mediator and fluoride source |
Fundamental Reactivity and Transformations of the Boronate Moiety
The pinacol boronic ester group in this compound is relatively stable, which facilitates its isolation and handling. researchgate.net However, this group is also capable of undergoing several key reactions that are foundational to its utility in cross-coupling and other transformations.
Transmetalation Processes
Transmetalation is a critical step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the organic group from the boron atom is transferred to the palladium center. rsc.orgnih.govlibretexts.org For boronic esters like this compound, this process can occur directly without the need for prior hydrolysis to the corresponding boronic acid. nih.govacs.org
The mechanism of transmetalation is believed to involve the formation of a pre-transmetalation intermediate with a Pd-O-B linkage. nih.govillinois.edu The rate of transmetalation can be influenced by the nature of the boronic ester. For instance, studies on various arylboronic esters have shown that both electron-rich (e.g., glycol) and electron-deficient (e.g., catechol) esters can lead to increased rates of transmetalation compared to the parent boronic acid. nih.gov The key factors that enable the transfer of the organic fragment from boron to palladium are the creation of an empty coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to the boron. nih.gov
The general mechanism for the Suzuki-Miyaura coupling is illustrated below:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. libretexts.org
Transmetalation: The organic group from the boronic ester is then transferred to the palladium complex, a step that is often facilitated by a base. libretexts.orgorganic-chemistry.org
Reductive Elimination: Finally, the coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. libretexts.org
Hydrolysis and Protodeboronation Pathways
Boronic esters, including pinacol esters, are susceptible to hydrolysis, which converts them into the corresponding boronic acids and diols. researchgate.net This process can be a significant competing reaction, particularly under the basic aqueous conditions often employed in cross-coupling reactions. ed.ac.ukacs.org The stability of boronic esters to hydrolysis is nuanced and depends on the specific diol and the (hetero)aryl group. ed.ac.ukacs.org
Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is another important reaction pathway that can lead to the loss of the desired starting material. ed.ac.ukacs.orgresearchgate.net This reaction can occur through two main pathways for heteroaryl boronic esters:
Direct Protodeboronation: The boronic ester itself undergoes direct cleavage of the C-B bond.
Prehydrolytic Protodeboronation: The boronic ester first hydrolyzes to the corresponding boronic acid, which then undergoes protodeboronation. ed.ac.ukacs.org
The relative rates of protodeboronation can vary by several orders of magnitude depending on the structure of the boronic ester. ed.ac.uk While pinacol esters are generally considered more stable than their corresponding boronic acids, this is not always the case, and some esters can undergo accelerated protodeboronation. researchgate.netacs.org
| Boronic Ester Type | Relative Hydrolysis Rate (Illustrative) | Key Structural Feature |
|---|---|---|
| Pinacol Ester | 1x | Five-membered ring, sterically hindered |
| Catechol Ester | >10x | Electron-withdrawing aromatic diol |
| Neopentyl Glycol Ester | ~5x | Six-membered ring, less strained |
| Ethylene Glycol Ester | >20x | Five-membered ring, less sterically hindered |
This table provides an illustrative comparison based on general findings in the literature and does not represent specific experimental data for this compound.
Derivatization of the Boronic Ester Unit
The boronic ester unit of this compound can be derivatized in several ways. The most common transformation is its use in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds, effectively derivatizing the quinoxaline core. sigmaaldrich.comwikipedia.orgyonedalabs.com
Additionally, the pinacol ester can be deprotected to yield the corresponding quinoxalin-5-ylboronic acid. This transformation is important when the free boronic acid is required for subsequent reactions or for certain applications where the ester is not suitable. Various methods for the deprotection of pinacol boronic esters have been developed, although some can require harsh conditions. sigmaaldrich.com
Computational and Theoretical Chemistry Studies
Computational and theoretical studies provide valuable insights into the reactivity and reaction mechanisms of boronic esters, which can be challenging to elucidate through experimental means alone.
Quantum Mechanical Investigations of Reaction Mechanisms
Quantum mechanical methods, such as Density Functional Theory (DFT), have been employed to investigate the mechanisms of reactions involving boronic acids and esters. nih.govacs.org For the Suzuki-Miyaura reaction, DFT calculations have been used to study the energy profiles of the transmetalation step. researchgate.netillinois.edu These studies have helped to elucidate the structures of pre-transmetalation intermediates and transition states, providing a deeper understanding of how the boronic ester moiety influences the reaction rate. nih.govillinois.edu
Computational studies have also been used to investigate protodeboronation pathways, helping to distinguish between different possible mechanisms and to understand the role of pH and solvent in these reactions. ed.ac.ukacs.org
| Parameter | Significance |
|---|---|
| Activation Energy Barriers | Predicts the feasibility and rate of a reaction pathway. |
| Intermediate Geometries | Provides structural information on transient species in the reaction mechanism. |
| Transition State Structures | Helps to understand the geometry of the highest energy point along the reaction coordinate. |
| Reaction Energetics | Determines the overall thermodynamic favorability of a reaction. |
Prediction of Molecular Interactions and Reactivity
Theoretical chemistry can be used to predict the molecular interactions and reactivity of boronic esters like this compound. For example, computational models can predict how the electronic properties of the quinoxaline ring system and the pinacol ester group influence the molecule's reactivity in processes like transmetalation. The nucleophilicity of the carbon-boron bond is a key factor that can be assessed computationally. nih.gov
Furthermore, computational approaches can help to understand and predict the stability of boronic esters towards hydrolysis and protodeboronation. By modeling the interactions with water and other reagents, it is possible to gain insights into the factors that contribute to the stability or reactivity of these compounds under different conditions. Machine learning models are also emerging as tools to predict the reactivity and outcomes of reactions involving boronic esters. researchgate.net
Advanced Applications and Functionalization Strategies in Organic Synthesis
Design and Synthesis of Functionalized Quinoxaline-Based Molecules
The strategic incorporation of the quinoxaline-5-ylboronic acid pinacol (B44631) ester moiety into organic molecules has enabled the synthesis of a diverse array of compounds with significant potential in medicinal chemistry and materials science. This is largely attributed to its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with high efficiency and functional group tolerance.
Integration into Complex Heterocyclic Frameworks
Quinoxalin-5-ylboronic acid pinacol ester serves as a key intermediate in the synthesis of intricate heterocyclic frameworks, particularly fused polycyclic aromatic compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful tool in this regard, allowing for the strategic annulation of the quinoxaline (B1680401) core onto other cyclic systems. For instance, the coupling of this boronic ester with appropriate halogenated aromatic or heteroaromatic partners can lead to the formation of extended π-conjugated systems. While specific examples detailing the synthesis of complex fused heterocycles directly from this compound are not extensively documented in readily available literature, the general reactivity of arylboronic esters in such transformations is well-established. This methodology provides a convergent and modular approach to constructing novel polycyclic structures that are of interest for their potential electronic and photophysical properties.
Precursors for Biologically Relevant Scaffolds
The quinoxaline nucleus is a recognized pharmacophore present in numerous biologically active compounds, including kinase inhibitors and anti-cancer agents. This compound is a valuable precursor for the synthesis of such biologically relevant scaffolds. The ability to introduce the quinoxaline moiety at a specific position allows for the systematic exploration of structure-activity relationships (SAR).
Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. ekb.eg For example, a series of novel quinoxaline derivatives have been synthesized and evaluated for their inhibitory activity against the c-Met kinase enzyme, a key player in tumor growth and metastasis. ekb.egnih.gov The synthesis of these inhibitors often involves the coupling of a quinoxaline core with other heterocyclic fragments. In one such synthetic approach to c-Met kinase inhibitors, a Suzuki coupling reaction was employed to connect a pyrazoleboronic acid pinacol ester to a halogenated precursor. lookchem.com This highlights a plausible synthetic route where this compound could be utilized to introduce the quinoxaline scaffold into potential kinase inhibitors. The versatility of this building block allows for the generation of diverse libraries of compounds for screening and optimization of biological activity. nih.gov
| Target Scaffold Class | Synthetic Strategy | Potential Biological Activity |
| Kinase Inhibitors | Suzuki-Miyaura Coupling | Anti-cancer |
| Fused Heterocycles | Palladium-Catalyzed Annulation | Varied Pharmacological Activities |
| Substituted Quinoxalines | C-C Bond Formation | Exploration of Structure-Activity Relationships |
Development of Novel Catalytic Systems
The unique electronic properties of the quinoxaline ring system, combined with the reactivity of the boronate group, present opportunities for the development of novel catalytic systems.
Ligands Incorporating Quinoxaline-Boronate Units
The development of efficient ligands is paramount in transition metal catalysis. Ligands containing quinoxaline moieties have been explored for their ability to coordinate with metal centers and influence the outcome of catalytic reactions. The incorporation of a boronic ester functionality onto the quinoxaline scaffold could offer a bidentate or even multidentate coordination mode, potentially enhancing the stability and activity of the resulting metal complex. While specific examples of ligands derived directly from this compound are not prominently reported, the general principle of using nitrogen-containing heterocycles in ligand design for palladium-catalyzed cross-coupling reactions is well-established. organic-chemistry.org The synthesis of such ligands would likely involve modification of the quinoxaline ring or the boronic ester group to introduce appropriate coordinating atoms.
Role in Supported Catalysis
Immobilizing homogeneous catalysts onto solid supports is a critical strategy for improving catalyst recyclability and simplifying product purification. While there is no direct evidence of this compound being used in supported catalysis, the quinoxaline scaffold itself has been incorporated into solid-supported catalytic systems. For instance, quinoxaline 1,4-di-N-oxide derivatives have been synthesized on solid supports which demonstrated good catalytic activity. This suggests that quinoxaline-based structures can be effectively anchored to solid matrices. Future research could explore the immobilization of catalytically active species derived from this compound onto various supports to create recyclable heterogeneous catalysts.
Material Science Applications
The electron-deficient nature of the quinoxaline ring makes it an attractive component for the construction of organic materials with interesting electronic and photophysical properties. This compound, as a versatile building block, is well-suited for the synthesis of such functional materials through polymerization and cross-coupling reactions.
Quinoxaline-based conjugated polymers have shown promise in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govnih.govfrontiersin.org The synthesis of these polymers often relies on palladium-catalyzed coupling reactions, such as Stille or Suzuki coupling, to link electron-donating and electron-accepting monomer units. This compound can serve as a key monomer in Suzuki polymerization to create well-defined polymer chains with alternating donor-acceptor structures. These materials are designed to facilitate charge transport and emission of light.
Furthermore, quinoxaline derivatives are being investigated as emitters in thermally activated delayed fluorescence (TADF) materials for next-generation OLEDs. rsc.orgresearchgate.netrsc.org TADF emitters allow for the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. The design of TADF molecules often involves the combination of electron-donating and electron-accepting moieties to achieve a small singlet-triplet energy gap. The electron-accepting quinoxaline core, when coupled with suitable donor units via the boronic ester handle, could lead to the development of novel TADF materials. researchgate.net
| Application Area | Material Type | Synthetic Approach | Key Property |
| Organic Electronics | Conjugated Polymers | Suzuki Polymerization | Charge Transport |
| Organic Light-Emitting Diodes (OLEDs) | Emitter Materials (TADF) | Suzuki-Miyaura Coupling | High Quantum Efficiency |
| Organic Field-Effect Transistors (OFETs) | Semiconductor Layers | Stille or Suzuki Coupling | Hole/Electron Mobility |
Incorporation into Polymeric Systems
This compound is a valuable monomer for the synthesis of advanced polymeric materials, particularly conjugated polymers. The quinoxaline ring is recognized as a strong electron-acceptor unit, and its inclusion into a polymer backbone can significantly influence the material's electronic and photophysical characteristics. rsc.orgresearchgate.net
The primary method for integrating this compound into polymers is through Suzuki-Miyaura polycondensation. In this process, the boronic acid pinacol ester functionality of the quinoxaline monomer reacts with a di-halogenated comonomer (often an electron-donating aromatic unit) to construct the polymer chain. This approach is fundamental to creating donor-acceptor (D-A) conjugated polymers. rsc.orgrsc.org These D-A polymers are of significant interest because the alternating electron-rich and electron-poor units along the backbone lead to a reduced bandgap, which is a desirable trait for applications in organic electronics. researchgate.netrsc.org
The rigid and planar structure of the quinoxaline unit helps promote intermolecular π-π stacking in the resulting polymer, which can enhance charge transport properties. rsc.org By carefully selecting the comonomer, chemists can fine-tune the optoelectronic properties of the final polymer, such as its absorption spectrum and energy levels, for specific applications. rsc.org
| Polymer Type | Role of this compound | Key Resulting Property | Synthetic Method |
|---|---|---|---|
| Donor-Acceptor (D-A) Conjugated Polymers | Electron-Acceptor Monomer | Low Bandgap, Tunable Energy Levels | Suzuki-Miyaura Polycondensation |
| Optoelectronic Polymers | Building Block for π-Conjugated Backbone | Enhanced Charge Transport, Thermal Stability | Palladium-Catalyzed Cross-Coupling |
Quinoxaline derivatives have also been explored as components in photoinitiating systems for free radical polymerization. mdpi.com When combined with an electron donor, certain quinoxaline structures can efficiently initiate the polymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA) upon exposure to UV or visible light. mdpi.com
Functionalized Materials
The polymers synthesized using this compound as a key monomer have found applications in a variety of functional materials, primarily due to the potent electron-accepting nature and high electron affinity of the quinoxaline core. researchgate.net These properties are crucial for the development of materials used in organic electronics. researchgate.netipp.pt
Organic Electronics: Quinoxaline-based conjugated polymers are extensively used as electron-acceptor or transport materials in optoelectronic devices. researchgate.net
Polymer Solar Cells (PSCs): In bulk heterojunction (BHJ) solar cells, these polymers can serve as the electron-acceptor component in the active layer. rsc.org The low bandgap of quinoxaline-containing D-A polymers allows for broader absorption of the solar spectrum, while their energy levels can be matched with electron-donor materials to facilitate efficient charge separation. researchgate.netrsc.org
Chromophores and Sensors: The quinoxaline motif is a core component of various functional chromophores. researchgate.net Its derivatives are utilized in materials for photoluminescence applications and as chromogenic and fluorogenic anion sensors. The electronic properties of the quinoxaline ring can be modulated by substitution, leading to changes in fluorescence or color upon interaction with specific analytes. researchgate.net
| Functional Material | Key Property from Quinoxaline Unit | Application |
|---|---|---|
| Polymer Solar Cells (PSCs) | Strong Electron Acceptor, Low Bandgap | Active Layer Component |
| Organic Light-Emitting Diodes (OLEDs) | High Electron Affinity, Thermal Stability | Electron-Transport & Emissive Layers |
| Photoluminescent Materials | Chromophoric Core | Fluorescent Dyes and Probes |
| Chemical Sensors | Tunable Electronic Structure | Chromogenic/Fluorogenic Anion Detection |
Future Directions and Emerging Research Avenues
Innovations in Sustainable Synthetic Methodologies
The development of environmentally benign synthetic routes is a major focus in modern chemistry. ijirt.org For the synthesis of quinoxaline (B1680401) derivatives, this involves moving away from traditional methods that often rely on harsh conditions, toxic reagents, and volatile organic solvents. ijirt.orgnih.gov The integration of green chemistry principles offers a pathway to more sustainable and efficient production of Quinoxalin-5-ylboronic acid pinacol (B44631) ester and related compounds. ijirt.orgekb.eg
Key sustainable strategies being explored include:
Green Solvents: Researchers are investigating the use of environmentally friendly solvents such as water, ionic liquids, and polyethylene (B3416737) glycol (PEG) to replace hazardous ones. ijirt.orgresearchgate.net Water, in particular, is an attractive medium for its non-toxic and inexpensive nature. researchgate.net
Energy-Efficient Techniques: Microwave and ultrasonic irradiation are being employed as alternative energy sources to conventional heating. ijirt.orgbenthamdirect.comudayton.edu These techniques can significantly reduce reaction times, improve yields, and lower energy consumption. udayton.eduresearchgate.net
Solvent-Free Reactions: Performing reactions without a solvent, for instance by simple grinding of reactants, represents a highly atom-economical and environmentally friendly approach, minimizing waste generation. ekb.egresearchgate.netresearchgate.net
Reusable Catalysts: The development of heterogeneous or recyclable catalysts, such as nanocatalysts, is a cornerstone of green synthesis, allowing for easy separation from the reaction mixture and reuse over multiple cycles. researchgate.netrsc.org
These green methodologies are being adapted from the broader synthesis of quinoxalines and are expected to provide more sustainable routes to Quinoxalin-5-ylboronic acid pinacol ester. ekb.egbenthamdirect.com
| Sustainable Method | Key Advantages | Relevant Research Area |
| Use of Green Solvents (e.g., Water, Ionic Liquids) | Reduced toxicity and environmental impact, lower cost. ijirt.orgresearchgate.net | Synthesis of quinoxaline cores. ijirt.org |
| Microwave/Ultrasound Irradiation | Shorter reaction times, higher yields, energy efficiency. ijirt.orgbenthamdirect.com | General quinoxaline derivative synthesis. udayton.edu |
| Solvent-Free Conditions | High atom economy, minimal waste, simplified work-up. ekb.egresearchgate.net | One-pot synthesis of quinoxalines. researchgate.net |
| Reusable Nanocatalysts | Catalyst recyclability, reduced metal contamination in products. researchgate.netrsc.org | Condensation reactions for quinoxaline formation. rsc.org |
Exploration of Novel Catalytic Systems and Promoters
Catalysis is central to the efficient synthesis of complex molecules like this compound. Research is actively pursuing new catalytic systems to improve reaction efficiency, selectivity, and substrate scope. researchgate.netbohrium.com This includes advancements in transition-metal catalysis and the development of metal-free alternatives.
Recent advances in catalysis applicable to quinoxaline boronic esters include:
Advanced Transition Metal Catalysts: While iridium-catalyzed C-H borylation is well-established, new ligands and first-row transition metals are being explored to lower costs and discover new reactivity. researchgate.netnih.gov For instance, quinoxaline-based NHC-palladacycles have been developed as efficient catalysts for domino Heck/borylation reactions, a method that could be applied to synthesize functionalized quinoxaline boronic esters. rsc.org Rhodium-catalyzed asymmetric additions of boronic acids to quinoxalinium salts have also been reported, opening avenues for chiral derivatives. nih.gov
Nanocatalysts: The use of nanoparticles, such as silica (B1680970) or monoclinic zirconia nanoparticles, as heterogeneous catalysts offers high efficiency, a wide range of active sites, and the potential for catalyst regeneration and reuse. rsc.org
Metal-Free Catalysis: The development of metal-free catalytic borylation systems is a significant area of interest, aiming to eliminate the cost and potential toxicity associated with transition metals. researchgate.net
Cooperative Catalysis: Bifunctional catalysts that combine a transition metal oxide with a Lewis acid like Bi(III) have shown promise in oxidative dehydrogenative couplings for quinoxaline synthesis under solvent- and oxidant-free conditions. rsc.org
These novel catalytic approaches are crucial for developing more direct and efficient methods for C-H borylation of the quinoxaline core and for subsequent cross-coupling reactions. researchgate.netresearchgate.netrsc.org
| Catalyst Type | Example/Application | Potential Advantage |
| Palladacycle Catalysts | [Pd(C∧C:)(PPh3)Cl] for domino Heck/borylation. rsc.org | High efficiency, mild reaction conditions, low catalyst loading. rsc.org |
| Nanocatalysts | Silica or zirconia nanoparticles for condensation reactions. rsc.org | Heterogeneous, reusable, high yields, short reaction times. rsc.org |
| Rhodium Catalysts | Rh(COD)2BF4/(S)-Binap for asymmetric dearomatization. nih.gov | High enantioselectivity in the synthesis of chiral dihydroquinoxalines. nih.gov |
| Cooperative Catalysts | Transition metal oxide/Bi(III) systems. rsc.org | Enables solvent- and oxidant-free synthesis of quinoxalines. rsc.org |
Expanding the Scope of this compound Reactivity
While this compound is primarily known as a partner in Suzuki-Miyaura cross-coupling reactions, ongoing research seeks to expand its synthetic utility. researchgate.netdb-thueringen.de This involves exploring its participation in novel reaction types and coupling with a broader range of reaction partners.
Emerging areas of reactivity research include:
Novel Cross-Coupling Reactions: Beyond traditional Suzuki coupling, researchers are exploring the use of quinoxaline boronic esters in other metal-catalyzed reactions to form C-N, C-O, and C-halogen bonds, making it a versatile building block. rsc.org The development of photoredox-mediated cross-coupling reactions using boronic acid derivatives is also a promising frontier. cam.ac.uk
Asymmetric Synthesis: The rhodium-catalyzed asymmetric addition of aryl boronic acids to quinoxalinium salts to generate chiral dihydroquinoxalines highlights a path toward enantioselective transformations. nih.gov This could be extended to create complex, stereodefined molecules starting from quinoxaline boronic esters.
Functional Group Interconversion: Research into converting the boronic ester moiety into other functional groups on the quinoxaline scaffold can provide access to a wider array of derivatives that are not easily accessible through other means. db-thueringen.de
Late-Stage Functionalization: The ability of boronic esters to participate in robust coupling reactions makes them ideal for the late-stage functionalization of complex molecules, a crucial strategy in drug discovery programs. researchgate.netrsc.org
The goal is to establish this compound not just as a coupling partner but as a versatile platform for accessing diverse and complex chemical structures. nih.govrsc.org
High-Throughput Experimentation and Automated Synthesis
To accelerate the discovery of new quinoxaline-based compounds and optimize their synthesis, researchers are increasingly turning to high-throughput experimentation (HTE) and automated synthesis platforms. nih.govresearchgate.net These technologies allow for the rapid screening of numerous reaction conditions and the synthesis of large compound libraries.
Key developments in this area include:
Microdroplet Reaction Screening: A high-throughput screening method using microdroplets combined with mass spectrometry has been developed to rapidly determine the optimal conditions for synthesizing quinoxaline derivatives. nih.govnih.gov This approach can screen variables like reaction time, temperature, and catalyst loading in milliseconds, a significant speed increase over conventional methods. nih.govnih.govresearchgate.net
Automated Synthesis Laboratories: Fully integrated and automated synthesis platforms are being used to synthesize novel quinoxaline derivatives remotely. researchgate.net These systems can handle repetitive, rules-based operations, freeing up researchers to focus on more complex tasks. researchgate.net An example is the synthesis of novel quinoxalinetacrine hybrids, which was performed in an automated laboratory as part of an open innovation program. researchgate.net
The integration of these technologies is expected to significantly shorten the timeline for developing new synthetic routes and for discovering novel quinoxaline derivatives with desired properties. nih.goveurekaselect.com
| Technology | Application | Key Benefits |
| Microdroplet-Assisted Reaction | High-throughput screening of synthesis conditions for quinoxalines. nih.govnih.gov | Millisecond reaction times, catalyst-free options, rapid optimization. nih.gov |
| Automated Synthesis Platforms | Remote synthesis of compound libraries (e.g., quinoxalinetacrines). researchgate.net | Increased efficiency, reduced manual labor, global accessibility. researchgate.net |
Q & A
Q. What are the common synthetic routes for preparing Quinoxalin-5-ylboronic acid pinacol ester, and how do reaction conditions influence yield?
The synthesis of arylboronic pinacol esters typically involves (1) direct borylation of halogenated quinoxaline derivatives via Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂Pin₂) in THF at 80–100°C , or (2) photoinduced decarboxylative borylation of carboxylic acid derivatives. For the latter, N-hydroxyphthalimide esters of carboxylic acids react with B₂Pin₂ under visible light (450 nm LED) in amide solvents (e.g., DMF) without catalysts, enabling rapid borylation at room temperature . Yield optimization requires strict control of stoichiometry (1:1.2 acid-to-B₂Pin₂ ratio) and exclusion of oxygen to prevent radical quenching .
Q. How does the solubility profile of this compound influence reaction design in cross-coupling chemistry?
this compound exhibits moderate solubility in polar aprotic solvents (e.g., THF, DMF) but limited solubility in hydrocarbons. This necessitates solvent selection based on reaction type:
- Suzuki-Miyaura coupling : Use THF/H₂O mixtures (3:1) with Na₂CO₃ as base to balance solubility and reactivity .
- Protodeboronation : Chloroform or acetone improves solubility for radical-mediated pathways .
Solubility in water is negligible (<0.1 mg/mL), requiring phase-transfer catalysts for aqueous-phase reactions .
Q. What analytical techniques are most effective for characterizing boronic ester intermediates and verifying purity?
- ¹¹B NMR : Confirms boronic ester formation (δ ~30 ppm for pinacol esters) and detects hydrolyzed boronic acids (δ ~18 ppm) .
- LCMS (ESI+) : Monitors reaction progress via [M+H]+ ions (e.g., m/z 333.2 for a pyrimidine-derived analog) and detects deboronation byproducts (e.g., m/z 251.1 for free boronic acid) .
- UV-Vis spectroscopy : Tracks kinetics of peroxide-mediated transformations (e.g., H₂O₂ reactions), where λmax shifts from 290 nm (ester) to 405 nm (oxidized product) .
Advanced Research Questions
Q. How can chemoselectivity challenges be addressed when using this boronic ester in iterative C-C bond formation?
Chemoselectivity in iterative couplings is achieved by controlling boronic acid speciation. For example:
- Homologation : React the ester with Grignard reagents in THF at −78°C to generate a new boronic ester while suppressing cross-coupling side reactions .
- Pd-catalyzed sp²-sp³ coupling : Use Pd(OAc)₂ with SPhos ligand to prioritize aryl-alkyl coupling over competing protodeboronation .
- In situ masking : Add nBuLi to transiently generate borinic esters, enhancing electrophile selectivity in allylboration .
Q. What mechanistic insights explain contradictory kinetic data in peroxide-mediated transformations of boronic esters?
Conflicting kinetic profiles (e.g., variable rate constants for H₂O₂ reactions) arise from:
- Solvent-dependent speciation : In aqueous DMSO, boronic esters hydrolyze to boronic acids, accelerating oxidation but complicating rate measurements .
- Radical intermediates : Photoinitiated reactions (e.g., with B₂Pin₂) propagate via boryl radicals, causing non-linear kinetics under varying light intensities .
- Autocatalysis : Peroxide byproducts (e.g., catechol) may accelerate later stages of the reaction, leading to sigmoidal kinetic curves .
Q. What strategies optimize stereochemical outcomes in allylboration reactions using modified pinacol esters?
- α-Substituted allylboronic esters : Treat with nBuLi followed by TFAA to generate borinic esters, reversing inherent Z-selectivity to achieve >90% E-alkenes in aldehyde allylboration .
- Chiral auxiliaries : Use (R)- or (S)-pinanediol esters to enforce diastereoselectivity (dr >20:1) in asymmetric allylboration .
- Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize transition states favoring syn-addition, while non-polar solvents (e.g., hexane) promote anti-selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
